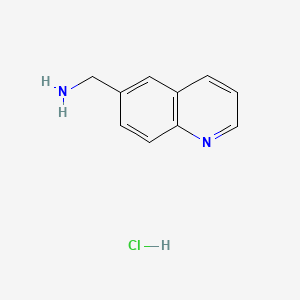

5-氨基-N,N-二甲基-1H-1,2,4-三唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

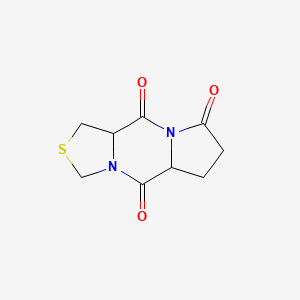

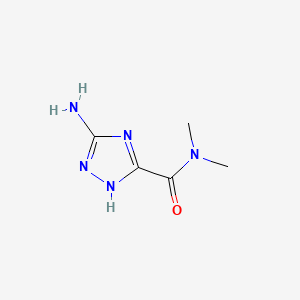

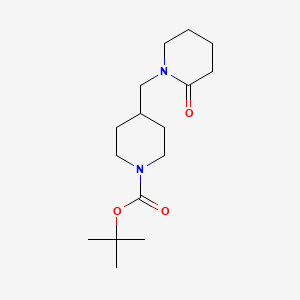

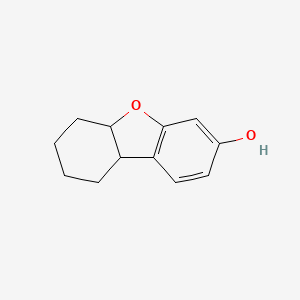

“5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied using techniques like NMR spectroscopy and X-ray crystallography . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The reaction pathways depend on the nucleophilicity of the amines used .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structures. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .科学研究应用

合成及其衍生物

三唑并[4,5-e][1,4]二氮杂卓的合成:Kemskiy 等人(2018 年)的一项研究描述了由 5-氨基-N-(2,2-二甲氧基乙基)-1Н-1,2,3-三唑-4-甲酰胺合成 5-羟基[1,2,3]三唑并[4,5-e][1,4]二氮杂卓,表明其在形成复杂杂环结构中的作用 (Kemskiy 等,2018)。

8-氮杂嘌呤-6-酮的形成:Albert 和 Trotter (1979) 研究了 4-氨基-1,2,3-三唑-5-甲酰胺与各种乙酸盐缩合,突出了其在创造多样分子结构中的用途 (Albert 和 Trotter,1979)。

化学反应和性质

Dimroth 重排研究:Ferrini 等人(2015 年)的研究重点关注 5-氨基-1,2,3-三唑-4-甲酸在肽模拟物和生物活性化合物制备中的应用,解决了与 Dimroth 重排相关的挑战 (Ferrini 等,2015)。

杂环化合物化学:Sutherland 和 Tennant (1971) 探索了 5-氨基-1-苯基-1,2,3-三唑的加热,导致各种乙酰基衍生物,并讨论了重排过程 (Sutherland 和 Tennant,1971)。

抗菌应用

- 抗菌活性:Pokhodylo 等人(2021 年)合成了新型 1H-1,2,3-三唑-4-甲酰胺,并评估了它们对各种病原体的抗菌活性,突出了这些化合物在治疗感染中的潜力 (Pokhodylo 等,2021)。

抗病毒和抗癌研究

嘌呤核苷磷酸化酶抑制剂:Sanghvi 等人(1988 年)研究了 1-β-D-呋喃核糖基-1,2,4-三唑-3-甲酰胺的衍生物,评估了它们作为嘌呤核苷磷酸化酶(一种与病毒感染相关的酶)抑制剂的活性 (Sanghvi 等,1988)。

抗增殖剂合成:Huo 等人(2021 年)报道了新型 2-氨基-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺衍生物的合成,显示出作为抗癌细胞抗增殖剂的潜力 (Huo 等,2021)。

安全和危害

属性

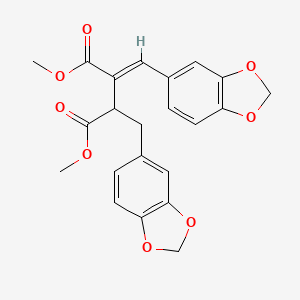

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFZPOUFUWQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)